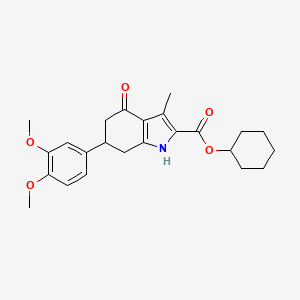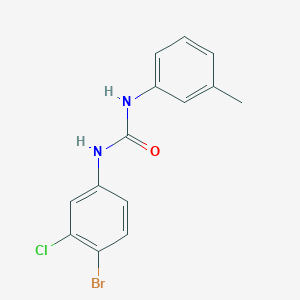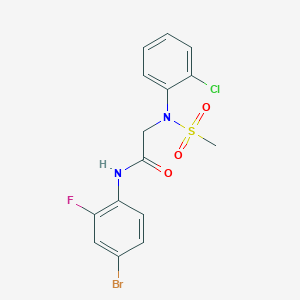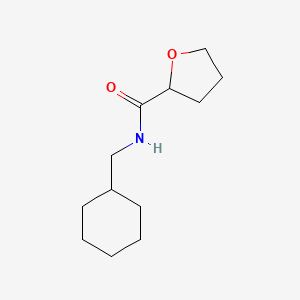![molecular formula C15H12BrClF2N2OS B4616348 N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4616348.png)
N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea
Übersicht
Beschreibung
The focus of this analysis is on a specific thiourea derivative. Thioureas are a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science. They exhibit unique properties due to their structural features, particularly the thiourea moiety.
Synthesis Analysis
Thiourea derivatives, including those similar to the compound of interest, are generally synthesized through the reaction of isothiocyanates with amines. For example, the synthesis of related compounds involves refluxing equimolar amounts of appropriate isothiocyanates with amines, resulting in various thiourea derivatives characterized by spectroscopic techniques (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed using techniques like single-crystal X-ray diffraction. These structures typically exhibit trans-cis configurations with respect to certain groups relative to the thiono C=S bond (Saeed & Parvez, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Thiourea derivatives, including those similar to N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea, have been synthesized and characterized to explore their structural and spectroscopic properties. For instance, studies have highlighted the successful synthesis and characterization of thiourea derivatives through spectroscopic techniques such as IR, NMR, and X-ray crystallography, providing insights into their molecular configurations and potential applications in material science and chemistry (M. Yusof et al., 2010; Hamza M. Abosadiya et al., 2015).
Biological Activities Research on thiourea derivatives has also explored their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. For example, thiourea compounds have been evaluated for their antimicrobial activity against various pathogens, showing potential as novel anti-pathogenic agents due to their ability to interact with bacterial cells (Carmen Limban et al., 2011). Another study focused on the anti-inflammatory and analgesic activities of thiourea derivatives, indicating their potential in developing new therapeutic agents (M. Attimarad et al., 1999).
Molecular Interactions and Computational Analysis Further research has involved computational and experimental analyses to understand the interaction mechanisms of thiourea derivatives with biological molecules. Studies have investigated the binding interactions of thiourea derivatives with DNA, revealing their potential in cancer research and therapy due to their DNA-binding capabilities and preliminary anti-cancer potencies (Shaista Tahir et al., 2015). Additionally, computational studies have provided insights into the molecular stability and reactivity of thiourea derivatives, aiding in the design of molecules with desired biological and chemical properties (Anna Bielenica et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF2N2OS/c1-8-6-10(22-14(18)19)3-5-12(8)20-15(23)21-13-4-2-9(16)7-11(13)17/h2-7,14H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESGFJOHVBONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4616273.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B4616280.png)
![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4616296.png)

![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)
![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

![5-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4616317.png)
![N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4616321.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide](/img/structure/B4616356.png)
![4-ethyl-2-(4-fluorophenyl)-5-(4-morpholinyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4616369.png)